molecular formula C4H5F3O B1297884 4,4,4-Trifluorobutan-2-one CAS No. 2366-70-3

4,4,4-Trifluorobutan-2-one

Cat. No. B1297884
CAS RN: 2366-70-3
M. Wt: 126.08 g/mol
InChI Key: BTXXTMOWISPQSJ-UHFFFAOYSA-N
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Description

The compound 4,4,4-Trifluorobutan-2-one is a fluorinated ketone that has been the subject of various research studies due to its potential applications in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group in this compound is of particular interest because it can significantly alter the physical and chemical properties of molecules, making them useful for the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

Several methods have been developed for the synthesis of fluorinated compounds related to this compound. For instance, an enantioselective synthesis of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid was achieved through trifluoromethylation and subsequent reactions including Sharpless asymmetric dihydroxylation and palladium-catalyzed hydrogenation . Another study presented a direct and enantioselective synthesis of 2-substituted 4,4,4-trifluorobutane-1,3-diols using an organocatalytic in situ generation of trifluoroacetaldehyde, followed by an aldol reaction and reduction . Additionally, the synthesis of fluorinated amino acids such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine from 4,4,4-trifluoro-3-methylbutanoic acid was reported, involving a chiral oxazoline and oxidative rearrangement .

Molecular Structure Analysis

Nuclear magnetic resonance (NMR) spectroscopy has been utilized to investigate the molecular structure of compounds similar to this compound. For example, a complete NMR study of 2-chloro-1,4-dibromo-1,2,2-trifluorobutane provided insights into the chemical shifts and coupling constants, which are essential for understanding the electronic environment and molecular geometry of such compounds .

Chemical Reactions Analysis

The reactivity of fluorinated compounds has been explored in various chemical reactions. The synthesis of trifluoromethylpyrroles and related heterocycles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one through cyclization reactions demonstrates the versatility of fluorinated intermediates in heterocyclic chemistry . Moreover, the reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-aryl-butane-2,4-diones leading to new trifluoromethylated furan derivatives highlights the potential for creating diverse fluorinated structures .

Physical and Chemical Properties Analysis

The effect of fluorination on the reactivity of thiols was studied, revealing that trifluorobutanethiol exhibits a dominant decomposition pathway through C-S bond hydrogenolysis and a secondary pathway of alkene elimination. The presence of fluorine atoms and the length of the alkyl chain were found to influence the reaction pathways and products . This study provides valuable information on how the trifluoromethyl group can affect the stability and reactivity of molecules.

Scientific Research Applications

Nuclear Magnetic Resonance Studies

4,4,4-Trifluorobutan-2-one has been investigated using nuclear magnetic resonance (NMR). A study conducted by Hinton and Jaques (1975) focused on 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, a compound closely related to this compound. They obtained all 19F, 13C, and 1H chemical shifts and determined 23 coupling constants. Their work highlighted the complex spin-spin coupling for proton and fluorine nuclei and examined temperature and solvent effects on chemical shifts and coupling constants (Hinton & Jaques, 1975).

Photopolymerization Monitoring

Ortyl et al. (2014) explored the use of a carbazole derivative of this compound as a spectroscopic fluorescent probe for real-time monitoring of cationic photopolymerization processes. This derivative showed a significant hypsochromic shift during the polymerization of a monomer, enabling the monitoring of polymerization progress using fluorescence intensity ratio (Ortyl et al., 2014).

Synthesis of Fluorinated Diols

Funabiki et al. (2015) researched the synthesis of 2-substituted 4,4,4-trifluorobutane-1,3-diols. They developed a concise and enantioselective synthesis method based on the organocatalytic in situ generation of unstable trifluoroacetaldehyde, offering significant potential in organic synthesis and pharmaceuticals (Funabiki et al., 2015).

Fluorination Impact on Chemical Reactivity

Napier and Friend (1996) investigated the effect of fluorination on the reactivity of thiols, specifically studying 4,4,4-trifluorobutanethiol. Their findings contribute to understanding the impact of fluorine in chemical reactions, particularly in the field of surface chemistry (Napier & Friend, 1996).

Application in Fluorinated Materials Synthesis

Kawai et al. (2005) discussed the synthetic utilities of a microreactor for the synthesis of fluorinated materials, including the silylenol ether of this compound. Their work demonstrates the potential of microreactors in creating advanced fluorinated compounds (Kawai et al., 2005).

Safety and Hazards

4,4,4-Trifluorobutan-2-one is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing in a well-ventilated place .

properties

IUPAC Name

4,4,4-trifluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c1-3(8)2-4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXXTMOWISPQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337139
Record name 4,4,4-trifluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2366-70-3
Record name 4,4,4-trifluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-Trifluorobutan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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